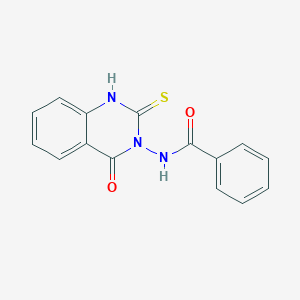
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a chemical compound. It is available in powder form . The compound has a molecular weight of 297.33.
Synthesis Analysis
The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinazolinone ring, which is an important class of heterocyclic compounds . The compound was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazolinone ring, respectively .Chemical Reactions Analysis
“this compound” is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 297.33. The melting point of the compound is between 170-174 degrees .科学的研究の応用
Antiviral Applications
Research has shown that derivatives of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibit antiviral properties. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques demonstrated inhibitory activity against a range of viruses including influenza A and Venezuelan equine encephalitis virus, showcasing their potential in antiviral therapy (Selvam et al., 2007).
Anticancer Activity
The reactivity of 3-amino-3H-quinazolin-4-one derivatives towards electrophilic and nucleophilic reagents has led to the development of compounds with selective anticancer activity. This demonstrates the potential of these derivatives in cancer treatment (Abdel-Rahman, 2006). Additionally, the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related quinazolin-4(3H)-ones as analogs for anticancer agents further highlights the significance of these compounds in medicinal chemistry, especially in cancer research (Alafeefy et al., 2015).
Antimicrobial Properties
This compound derivatives have also been identified with potent antimicrobial activities. Studies have reported the synthesis of novel derivatives exhibiting significant in vitro antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Mohamed et al., 2010).
Safety and Hazards
The safety information for “N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEHRZUWGVSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
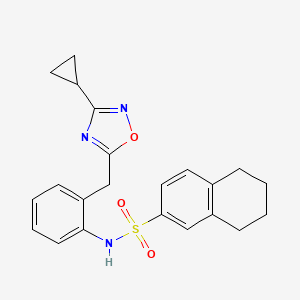

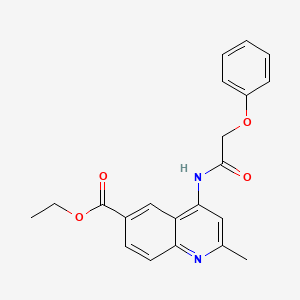

![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)

![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)
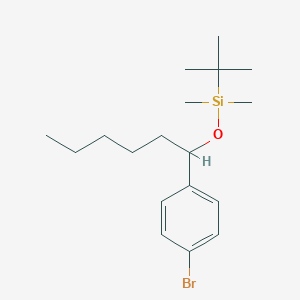
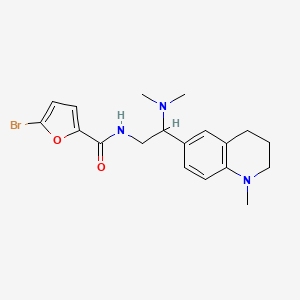
![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)
